molecular formula C21H43NO11 B605474 Amino-PEG9-acid CAS No. 1191079-83-0

Amino-PEG9-acid

Cat. No. B605474
M. Wt: 485.57
InChI Key: ZYPBFSLIVZGGED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Amino-PEG9-acid is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs . It is also a non-cleavable ADC linker used in the synthesis of antibody-drug conjugates (ADCs) .


Synthesis Analysis

The synthesis of Amino-PEG9-acid involves complex chemical reactions. The peptide is broken into its constituent amino acids by reducing all disulfide bonds, capping the –SH groups of cysteine residues by S N 2 reaction with iodoacetic acid, and hydrolyzing the amide bonds by heating with aqueous 6 M HCl at 110 °C for 24 hours .


Molecular Structure Analysis

The molecular structure of Amino-PEG9-acid is complex and involves various chemical interactions. The molecular weight of Amino-PEG9-acid is 485.57 and its molecular formula is C21H43NO11 . The structure of Amino-PEG9-acid can be analyzed using various techniques such as liquid chromatography-tandem mass spectrometry .


Chemical Reactions Analysis

Amino-PEG9-acid undergoes various chemical reactions during its synthesis and use. For instance, in preparation for analysis, the peptide is broken into its constituent amino acids by reducing all disulfide bonds, capping the –SH groups of cysteine residues by S N 2 reaction with iodoacetic acid, and hydrolyzing the amide bonds by heating with aqueous 6 M HCl at 110 °C for 24 hours .


Physical And Chemical Properties Analysis

Amino-PEG9-acid has specific physical and chemical properties that contribute to its function as a linker in drug synthesis. It is a PEG-based compound, which means it has a polyethylene glycol backbone that contributes to its solubility and stability .

Scientific Research Applications

1. Optimization of Protein Therapeutics

Amino-PEG9-acid, as part of the polyethylene glycol (PEG) family, is used in the optimization of protein therapeutics. For example, nonnative amino acids incorporated into human growth hormone enabled site-specific PEGylation, producing variants with enhanced pharmacodynamic properties and clinical efficacy in growth hormone therapy (Cho et al., 2011).

2. Site-Specific PEGylation for Improved Drug Efficacy

Site-specific PEGylation, achieved by targeting canonical and noncanonical amino acids, is a strategy to improve the stability and pharmacokinetics of peptide and protein therapeutics. This approach helps to retain protein activity and reduce immunogenicity, which is crucial for clinical applications (Nischan & Hackenberger, 2014).

3. Enhancing Drug Delivery in Cancer Treatment

Amino-PEG9-acid is used in designing drug delivery systems, specifically in cancer treatment. For instance, attaching PEG linkers to peptides improved their targeting and imaging properties in melanoma, highlighting potential applications in detecting metastatic melanoma (Guo & Miao, 2014).

4. Developing Novel Drug Carriers

Amino-PEG9-acid plays a role in creating novel drug carriers, such as poly[aminopoly(ethylene glycol)cyanoacrylate-co-hexadecyl cyanoacrylate], designed for tumor cell-selective targeting. This approach uses PEG-coated nanoparticles conjugated to folic acid, targeting the folate-binding protein overexpressed in many tumor cells (Stella et al., 2000).

5. Improving Pharmacokinetics and Pharmacodynamics

The modification of therapeutic proteins with PEG, which includes amino-PEG9-acid, is a technique to enhance the pharmacokinetics and pharmacodynamics of drugs. This modification helps in avoiding immunogenic reactions and retaining the activity of the therapeutic proteins (Zhang et al., 2012).

6. Versatility in PEGylation Research

Amino-PEG9-acid is part of the advances in PEGylation research, offering great versatility in drug formulation. Current research focuses on site-selective PEGylation, which allows a single isomer production, increasing the degree of homogeneity and preserving bioactivity (Pasut & Veronese, 2012).

Safety And Hazards

Amino-PEG9-acid should be handled with care to avoid dust formation and inhalation of mist, gas, or vapors. Contact with skin and eyes should be avoided, and personal protective equipment should be worn when handling this chemical .

Future Directions

The use of Amino-PEG9-acid and similar compounds in the synthesis of PROTACs and ADCs is a promising area of research. These compounds have the potential to improve the efficacy and safety of these drugs, and their use may expand to other areas of drug development in the future .

properties

IUPAC Name

3-[2-[2-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H43NO11/c22-2-4-26-6-8-28-10-12-30-14-16-32-18-20-33-19-17-31-15-13-29-11-9-27-7-5-25-3-1-21(23)24/h1-20,22H2,(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYPBFSLIVZGGED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCOCCOCCOCCOCCOCCOCCOCCOCCN)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H43NO11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Amino-PEG9-acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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